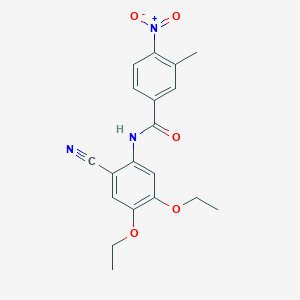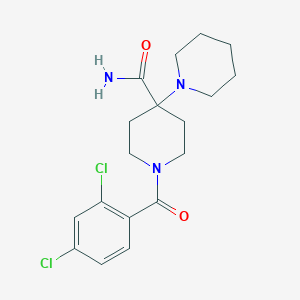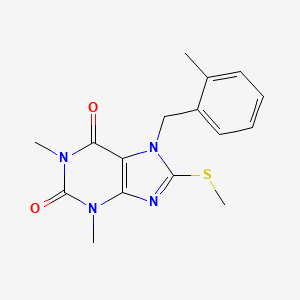
N-(2-cyano-4,5-diethoxyphenyl)-3-methyl-4-nitrobenzamide
説明
N-(2-cyano-4,5-diethoxyphenyl)-3-methyl-4-nitrobenzamide, also known as CDNB, is a synthetic chemical compound widely used in scientific research for its ability to bind to proteins and enzymes. CDNB is a highly reactive compound that is commonly used as a substrate for glutathione S-transferase (GST) assays, which are used to measure the activity of GST enzymes in biological samples.
作用機序
N-(2-cyano-4,5-diethoxyphenyl)-3-methyl-4-nitrobenzamide is a highly reactive electrophile that binds covalently to the thiol group of cysteine residues in proteins and enzymes. This covalent binding results in the formation of a N-(2-cyano-4,5-diethoxyphenyl)-3-methyl-4-nitrobenzamide-protein or N-(2-cyano-4,5-diethoxyphenyl)-3-methyl-4-nitrobenzamide-enzyme adduct, which can be detected and quantified using various analytical techniques such as mass spectrometry and UV spectroscopy.
Biochemical and Physiological Effects:
N-(2-cyano-4,5-diethoxyphenyl)-3-methyl-4-nitrobenzamide has been shown to have a variety of biochemical and physiological effects. It has been reported to induce oxidative stress and apoptosis in cancer cells, and to modulate the activity of various enzymes involved in drug metabolism and detoxification. N-(2-cyano-4,5-diethoxyphenyl)-3-methyl-4-nitrobenzamide has also been shown to have anti-inflammatory and neuroprotective effects in animal models of disease.
実験室実験の利点と制限
One of the main advantages of N-(2-cyano-4,5-diethoxyphenyl)-3-methyl-4-nitrobenzamide is its high reactivity and specificity for thiol groups, which makes it a useful tool for studying protein and enzyme function. However, N-(2-cyano-4,5-diethoxyphenyl)-3-methyl-4-nitrobenzamide has some limitations in lab experiments. It is a toxic and potentially carcinogenic compound, and its use requires careful handling and disposal. N-(2-cyano-4,5-diethoxyphenyl)-3-methyl-4-nitrobenzamide can also interact with other cellular components, such as glutathione and other thiol-containing molecules, which can complicate the interpretation of experimental results.
将来の方向性
There are many future directions for research on N-(2-cyano-4,5-diethoxyphenyl)-3-methyl-4-nitrobenzamide and its applications in scientific research. One area of interest is the development of new N-(2-cyano-4,5-diethoxyphenyl)-3-methyl-4-nitrobenzamide analogs with improved properties, such as increased selectivity and decreased toxicity. Another area of interest is the use of N-(2-cyano-4,5-diethoxyphenyl)-3-methyl-4-nitrobenzamide as a tool for studying protein-protein interactions and signaling pathways in cells. Additionally, N-(2-cyano-4,5-diethoxyphenyl)-3-methyl-4-nitrobenzamide may have potential therapeutic applications for the treatment of cancer and other diseases, and further research is needed to explore these possibilities.
科学的研究の応用
N-(2-cyano-4,5-diethoxyphenyl)-3-methyl-4-nitrobenzamide is widely used in scientific research for its ability to bind to proteins and enzymes. It is commonly used as a substrate for GST assays, which are used to measure the activity of GST enzymes in biological samples. GST enzymes play a crucial role in the detoxification of xenobiotics, such as drugs and environmental toxins, and their activity is often altered in disease states such as cancer and neurodegenerative disorders. N-(2-cyano-4,5-diethoxyphenyl)-3-methyl-4-nitrobenzamide is also used as a model substrate for other enzymes, such as epoxide hydrolases and N-acetyltransferases.
特性
IUPAC Name |
N-(2-cyano-4,5-diethoxyphenyl)-3-methyl-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-4-26-17-9-14(11-20)15(10-18(17)27-5-2)21-19(23)13-6-7-16(22(24)25)12(3)8-13/h6-10H,4-5H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCKPNYLJNNUMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3-fluorophenyl)-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B3505824.png)



![N-(2-methoxyphenyl)-2-(1H-naphtho[2,3-d]imidazol-2-ylthio)acetamide](/img/structure/B3505840.png)

![methyl 3-{[(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B3505865.png)
![ethyl 7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3505880.png)


![N-{2-[(isopropylamino)carbonyl]phenyl}-2-(methylthio)benzamide](/img/structure/B3505910.png)
![6-chloro-2-[(2-ethoxybenzyl)amino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3505918.png)
![N-(3-fluorophenyl)-2-[(3-fluorophenyl)amino]nicotinamide](/img/structure/B3505920.png)